Atg4B-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

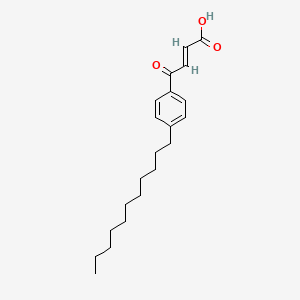

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+ |

InChI Key |

XEPLKXYXNJMMCI-WUKNDPDISA-N |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Atg4B-IN-2: A Technical Guide for Researchers

For Immediate Release

This technical document provides an in-depth analysis of the mechanism of action of Atg4B-IN-2, a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B). This guide is intended for researchers, scientists, and drug development professionals engaged in autophagy research and the development of novel therapeutics targeting this fundamental cellular process.

Executive Summary

This compound is a small molecule inhibitor that directly targets the enzymatic activity of Atg4B, a key cysteine protease in the autophagy pathway. Atg4B plays a dual role in the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) family proteins: the initial cleavage of pro-LC3 to its cytosolic form, LC3-I, and the subsequent deconjugation of phosphatidylethanolamine (PE) from the membrane-bound form, LC3-II. By competitively inhibiting Atg4B, this compound effectively disrupts these processes, leading to the suppression of autophagic flux. This inhibitory action has been shown to enhance the efficacy of anti-cancer agents, highlighting its therapeutic potential.

Mechanism of Action

This compound functions as a competitive inhibitor of Atg4B.[1] This mode of inhibition signifies that this compound directly competes with the natural substrate of Atg4B, pro-LC3/LC3, for binding to the enzyme's active site. The catalytic triad of Atg4B, comprising Cys74, Asp278, and His280, is crucial for its proteolytic activity.[2] this compound likely interacts with residues within this active site pocket, thereby preventing the binding and subsequent cleavage of LC3.

The primary consequence of Atg4B inhibition by this compound is the disruption of the LC3 lipidation system, a central event in autophagosome formation.[3] This leads to a dose-dependent reduction in the formation of autophagic vesicles and an accumulation of autophagy substrates like p62/SQSTM1.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Target/System | Reference |

| Ki | 3.1 µM | Atg4B | [1] |

| IC50 | 11 µM | Atg4B | [1] |

| IC50 | 3.5 µM | Phospholipase A2 (PLA2) | [1] |

Note: While this compound is a potent Atg4B inhibitor, it also exhibits inhibitory activity against phospholipase A2 (PLA2).[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Atg4B's role in autophagy and its inhibition by this compound.

Caption: Workflow for characterizing this compound's mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Atg4B inhibitors like this compound.

In Vitro Atg4B Cleavage Assay (Gel-based)

This assay directly measures the enzymatic activity of Atg4B on a fusion protein substrate.

Objective: To determine the inhibitory effect of this compound on the cleavage of an LC3-GST fusion protein by recombinant Atg4B.

Materials:

-

Recombinant human Atg4B

-

LC3-GST fusion protein substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain or anti-GST antibody for Western blotting

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant Atg4B (e.g., 50 nM), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the LC3-GST substrate (e.g., 2 µM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the full-length LC3-GST and the cleaved GST fragment by Coomassie staining or Western blotting with an anti-GST antibody.

-

Quantify the band intensities to determine the extent of cleavage inhibition at different inhibitor concentrations.

Cellular Autophagy Flux Assay (Western Blot)

This assay assesses the impact of this compound on the autophagic process within a cellular context.

Objective: To measure the effect of this compound on the levels of LC3-II and p62 in cells, indicative of autophagy inhibition.

Materials:

-

Human cancer cell line (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO vehicle control for a specified duration (e.g., 2 hours).[1]

-

Induce autophagy by replacing the complete medium with starvation medium for a further 2-4 hours. A control group with complete medium should be maintained.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities. Inhibition of Atg4B is expected to lead to a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.[1]

Conclusion

This compound is a well-characterized competitive inhibitor of Atg4B that effectively blocks the autophagy process by interfering with LC3 processing. Its mechanism of action has been elucidated through a combination of biochemical and cell-based assays. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of Atg4B in health and disease and for those involved in the development of autophagy-modulating therapeutics. The off-target activity on PLA2 should be considered in the interpretation of experimental results.

References

Atg4B-IN-2: A Technical Guide to a Competitive Inhibitor of Autophagy Cysteine Protease Atg4B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The cysteine protease Atg4B is a key regulator of autophagy through its dual role in processing the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor to its active form (LC3-I) and delipidating the membrane-bound form (LC3-II) for recycling. Dysregulation of autophagy is implicated in various diseases, including cancer, making Atg4B a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Atg4B-IN-2, a potent and competitive inhibitor of Atg4B, intended for researchers and drug development professionals.

This compound: Mechanism of Action and Biochemical Profile

This compound, also referred to as compound 21f, has been identified as a potent, competitive inhibitor of human Atg4B.[1] Its mechanism of action involves binding to the active site of Atg4B, thereby preventing the processing of its substrate, pro-LC3. The competitive nature of this inhibition means that this compound and the substrate vie for the same binding site on the enzyme.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound's inhibitory activity against Atg4B.

| Parameter | Value | Description | Reference |

| Ki | 3.1 µM | Inhibition constant, a measure of the inhibitor's binding affinity. | [1] |

| IC50 | 11 µM | Half-maximal inhibitory concentration against Atg4B. |

Note: As of the latest available data, specific selectivity profiling of this compound against other Atg4 isoforms (Atg4A, Atg4C, and Atg4D) has not been extensively published. Atg4B is known to have the broadest substrate specificity among the isoforms.

Signaling Pathway and Inhibition

The processing of pro-LC3 by Atg4B is a critical step in the autophagy pathway. This compound directly interferes with this process, leading to a blockage in the formation of autophagosomes.

References

The Role of Atg4B-IN-2 in Autophagy Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The cysteine protease Atg4B is a key regulator of autophagy, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Atg4B-IN-2, a potent and competitive inhibitor of Atg4B. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the complex signaling pathways governing Atg4B activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of autophagy and cancer biology.

Introduction to Autophagy and the Role of Atg4B

Macroautophagy, hereafter referred to as autophagy, is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. This process is crucial for maintaining cellular health by removing damaged organelles and protein aggregates.

The formation of the autophagosome is a tightly regulated process involving a series of autophagy-related (Atg) proteins. A central event in this process is the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and its homologs to phosphatidylethanolamine (PE) on the autophagosomal membrane. This lipidation process is critical for the elongation and closure of the autophagosome.

Atg4B, a cysteine protease, plays a dual and essential role in the LC3 conjugation system[1]:

-

Priming of pro-LC3: Atg4B proteolytically cleaves the C-terminal of newly synthesized pro-LC3 to expose a glycine residue, generating the cytosolic form, LC3-I. This priming step is a prerequisite for the subsequent conjugation of LC3 to PE.

-

Delipidation of LC3-II: Atg4B also catalyzes the deconjugation of LC3-II (the lipidated form) from the autophagosomal membrane, recycling LC3 back to the cytosol for subsequent rounds of autophagosome formation.

Given its critical role, the inhibition of Atg4B presents a promising strategy for modulating autophagy, particularly in diseases like cancer where autophagy can promote tumor cell survival.

This compound: A Potent Inhibitor of Autophagy

This compound is a small molecule inhibitor that has been identified as a potent and competitive inhibitor of Atg4B[2]. Its inhibitory action on Atg4B disrupts the normal autophagic process, leading to a blockage of autophagic flux.

Mechanism of Action

This compound functions as a competitive inhibitor, meaning it binds to the active site of the Atg4B enzyme, thereby preventing the binding and processing of its natural substrate, pro-LC3. This inhibition blocks the initial priming step of LC3, leading to an accumulation of unprocessed pro-LC3 and a reduction in the formation of LC3-I. Consequently, the downstream lipidation of LC3 to form LC3-II is impaired, which ultimately inhibits the formation and maturation of autophagosomes.

Cellular Effects

In cellular contexts, treatment with this compound has been shown to:

-

Restore p62 expression: p62 (also known as SQSTM1) is an autophagy receptor that is degraded during the autophagic process. Inhibition of autophagy by this compound leads to the accumulation of p62[2].

-

Inhibit autophagic vesicle formation: At concentrations as low as 1 µM, this compound can moderately decrease the number of autophagic vesicles, with almost complete inhibition observed at 5 µM[2].

-

Enhance anticancer activity: By inhibiting the pro-survival role of autophagy in cancer cells, this compound can enhance the efficacy of anti-cancer agents, particularly in castration-resistant prostate cancer[2].

Quantitative Data for Atg4B Inhibitors

The efficacy of Atg4B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes the available quantitative data for this compound and other notable Atg4B inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC50 | Ki | Assay Type | Reference |

| This compound | Atg4B , PLA2 | 11 µM (Atg4B) , 3.5 µM (PLA2) | 3.1 µM (Atg4B) | Not Specified | [2] |

| S130 | Atg4B, Atg4A | 3.24 µM (Atg4B), 7.11 µM (Atg4A) | Not Reported | FRET assay | [3] |

| NSC185058 | Atg4B | >100 µM | Not Reported | FRET assay | [3] |

| MJO445 (derivative of NSC185058) | Atg4B | 12.7 µM | Not Reported | Fluorimetric biochemical assay | [4] |

| Hypericin | Atg4B | 57 µM | Not Reported | FRET (YFP–LC3–EmGFP) | [5] |

| Aurin tricarboxylic acid | Atg4B | 4.4 µM | Not Reported | FRET (YFP–LC3–EmGFP) | [5] |

Experimental Protocols

The identification and characterization of Atg4B inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments cited in the literature.

Luciferase-Based Reporter Assay for Atg4B Activity

This cell-based assay provides a quantitative measure of Atg4B activity by monitoring the cleavage of a luciferase-tagged LC3B substrate[6][7].

Principle: A fusion protein consisting of LC3B tagged at its C-terminus with a secretable luciferase (e.g., Gaussia luciferase, GLUC) is expressed in cells. This reporter is anchored to the cytoskeleton. Cleavage of the LC3B portion by active Atg4B releases the luciferase into the cell culture supernatant, where its activity can be measured.

Protocol:

-

Cell Line Generation:

-

Transfect the host cell line (e.g., PANC1) with a lentiviral vector encoding the LC3B-GLUC reporter construct.

-

Select for stable expression of the reporter using an appropriate selection marker (e.g., puromycin).

-

Validate the stable cell line for reporter expression and functionality.

-

-

Compound Treatment:

-

Seed the stable reporter cell line in a 96-well or 384-well plate.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.

-

-

Supernatant Collection and Luciferase Assay:

-

After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.

-

Transfer the supernatant to a white-walled, clear-bottom assay plate.

-

Add a luciferase substrate solution (e.g., coelenterazine for Gaussia luciferase).

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay on the remaining cells).

-

Calculate the percent inhibition of Atg4B activity for each compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a suitable model.

-

Förster Resonance Energy Transfer (FRET)-Based Assay

This in vitro assay allows for the real-time monitoring of Atg4B cleavage activity using a FRET-based substrate[3][8][9].

Principle: A substrate protein, typically LC3B, is flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore. In the uncleaved state, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage by Atg4B, the donor and acceptor are separated, resulting in a decrease in FRET and an increase in donor emission.

Protocol:

-

Reagent Preparation:

-

Purify recombinant Atg4B enzyme.

-

Purify the FRET-based substrate (e.g., CFP-LC3B-YFP).

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, recombinant Atg4B, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the fluorescence of both the donor and acceptor fluorophores over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence intensity. A decrease in this ratio indicates cleavage of the substrate.

-

Determine the initial reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition and determine the IC50 value.

-

LC3-GST Cleavage Assay

This gel-based assay provides a direct visualization of Atg4B's ability to cleave a fusion protein substrate[10].

Principle: A fusion protein of LC3 and Glutathione S-transferase (GST) is used as a substrate for Atg4B. The cleavage of this substrate by Atg4B results in two separate proteins, LC3 and GST, which can be resolved by SDS-PAGE.

Protocol:

-

Reagent Preparation:

-

Purify recombinant Atg4B enzyme.

-

Purify the LC3-GST fusion protein.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, recombinant Atg4B, and the test inhibitor.

-

Pre-incubate as described for the FRET assay.

-

Add the LC3-GST substrate to start the reaction.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining or Western blotting using antibodies against LC3 and/or GST.

-

Quantify the band intensities of the full-length LC3-GST and the cleaved products to determine the extent of inhibition.

-

Signaling Pathways Regulating Atg4B

The activity of Atg4B is not constitutive but is tightly regulated by various signaling pathways, primarily through post-translational modifications such as phosphorylation. Understanding these regulatory networks is crucial for developing targeted therapeutic strategies.

Key Upstream Regulators

Several kinases and a phosphatase have been identified as key regulators of Atg4B activity:

-

ULK1 (Unc-51 like autophagy activating kinase 1): A central kinase in the autophagy initiation complex. ULK1 can phosphorylate Atg4B on Serine 316, which leads to an inhibition of its catalytic activity[4][5]. This provides a negative feedback loop to fine-tune the autophagic process.

-

AKT1 (AKT serine/threonine kinase 1): A key node in cell survival and growth pathways. AKT1 can phosphorylate Atg4B at Serine 34, which has been shown to have little effect on basal autophagy but can enhance the Warburg effect in cancer cells[2][11].

-

MST4 (Mammalian STE20-like protein kinase 4): This kinase has been shown to directly phosphorylate Atg4B at Serine 383, leading to an increase in its activity and enhanced autophagic flux[3][6][12].

-

PP2A (Protein Phosphatase 2A): This phosphatase can dephosphorylate Atg4B at Serine 316, thereby counteracting the inhibitory effect of ULK1 and reactivating Atg4B[2].

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulating Atg4B activity and the experimental workflow for inhibitor screening.

Caption: Signaling pathways regulating Atg4B activity.

References

- 1. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-Translational Modifications of ATG4B in the Regulation of Autophagy [mdpi.com]

- 3. CSIG-35. MST4 PHOSPHORYLATION OF ATG4B REGULATES AUTOPHAGIC ACTIVITY, TUMORIGENICITY, AND RADIORESISTANCE IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reversible phospho-switch mediated by ULK1 regulates the activity of autophagy protease ATG4B [ideas.repec.org]

- 5. A reversible phospho-switch mediated by ULK1 regulates the activity of autophagy protease ATG4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MST4 Phosphorylation of ATG4B Regulates Autophagic Activity, Tumorigenicity, and Radioresistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based Drug Screening for Inhibitors of Autophagy Related 4B Cysteine Peptidase [jove.com]

- 8. The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MST4 Phosphorylation of ATG4B Regulates Autophagic Activity, Tumorigenicity, and Radioresistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Atg4B-IN-2 on p62 Expression in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The cysteine protease Atg4B is a key regulator of autophagy, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the effect of Atg4B inhibitors, with a focus on the conceptual compound "Atg4B-IN-2," on the expression of p62/SQSTM1, a key autophagy substrate. This document details the underlying signaling pathways, experimental protocols for assessing inhibitor efficacy, and quantitative data from related Atg4B inhibitors.

Introduction to Autophagy and the Role of Atg4B

Autophagy is a highly conserved catabolic process that maintains cellular homeostasis by degrading damaged organelles and long-lived proteins. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The formation and maturation of the autophagosome are tightly regulated by a series of autophagy-related (Atg) proteins.

Atg4B plays a crucial dual role in this process. It is responsible for the initial processing of the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor, pro-LC3, into its cytosolic form, LC3-I. Subsequently, Atg4B is also involved in the deconjugation of phosphatidylethanolamine (PE) from the membrane-bound form of LC3, LC3-II, allowing for the recycling of LC3.[1][2] This dynamic processing of LC3 is essential for autophagosome biogenesis and maturation.

p62, also known as sequestosome 1 (SQSTM1), is a ubiquitin-binding autophagy receptor that recognizes and sequesters ubiquitinated cargo into autophagosomes for degradation. As p62 is itself degraded during the autophagic process, its accumulation is a widely accepted marker for autophagy inhibition.[3]

Mechanism of Action of Atg4B Inhibitors

Atg4B inhibitors, such as the conceptual this compound, are small molecules designed to block the proteolytic activity of the Atg4B enzyme. By inhibiting Atg4B, these compounds prevent both the initial cleavage of pro-LC3 and the subsequent delipidation of LC3-II.[4] This disruption of LC3 processing leads to a halt in autophagosome formation and maturation. Consequently, the degradation of autophagic cargo, including p62, is impaired, resulting in the accumulation of p62 within the cell.[5]

Signaling Pathway

The following diagram illustrates the core autophagy pathway and the point of intervention for Atg4B inhibitors.

References

- 1. Identification of breast cancer cell subtypes sensitive to ATG4B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Atg4B-IN-2: A Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of human diseases, including cancer. The cysteine protease Atg4B is a key regulator of autophagy, responsible for the processing and delipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central event in autophagosome formation. As such, Atg4B has emerged as a promising therapeutic target for diseases characterized by aberrant autophagy, particularly cancer. This technical guide provides a comprehensive overview of the discovery, development, and characterization of Atg4B-IN-2, a novel and potent inhibitor of Atg4B.

Discovery and Development of this compound

This compound, also known as compound 21f, was identified through a rational drug discovery campaign aimed at developing novel inhibitors of Atg4B for the treatment of castration-resistant prostate cancer.[1][2] The discovery process involved a multi-step approach, beginning with in silico screening to identify potential hit compounds. This was followed by experimental validation and structure-based optimization to improve potency and selectivity.

The initial hit compound, compound 17, was identified from an in silico screen and subsequently confirmed to inhibit Atg4B activity using a thermal shift assay.[1][2] Interestingly, compound 17 was a known inhibitor of phospholipase A2 (PLA2), highlighting a potential for off-target effects.[1] Through a structure-based optimization effort, which involved shortening the alkyl chain of compound 17, this compound (compound 21f) was synthesized.[1][2] This modification resulted in a potent and competitive inhibitor of Atg4B with reduced PLA2 inhibitory activity, thereby improving its selectivity profile.[1][2]

The development workflow for this compound is depicted below:

Mechanism of Action

This compound functions as a competitive inhibitor of the cysteine protease Atg4B.[1][2] Atg4B plays a dual role in the processing of LC3. Initially, it cleaves pro-LC3 to its cytosolic form, LC3-I. Subsequently, after LC3-I is conjugated to phosphatidylethanolamine to form LC3-II and incorporated into the autophagosomal membrane, Atg4B also deconjugates LC3-II to release LC3-I for recycling.

By competitively binding to the active site of Atg4B, this compound prevents the processing of pro-LC3 and the delipidation of LC3-II. This inhibition of Atg4B's proteolytic activity disrupts the LC3 lipidation cycle, leading to a blockage of autophagic flux. The accumulation of the autophagy substrate p62 (sequestosome-1), which is normally degraded during autophagy, serves as a key indicator of the inhibitory effect of this compound on the autophagy pathway.

The signaling pathway illustrating the role of Atg4B and the inhibitory action of this compound is shown below:

References

- 1. Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metastatic prostate cancer-associated P62 inhibits autophagy flux and promotes epithelial to mesenchymal transition by sustaining the level of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Atg4B-IN-2 on Autophagic Vesicle Formation

Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "Atg4B-IN-2." Therefore, this technical guide will utilize the well-characterized and potent Atg4B inhibitor, S130 , as a representative molecule to provide an in-depth analysis of how targeted Atg4B inhibition impacts autophagic vesicle formation. The principles, experimental methodologies, and observed effects described for S130 are illustrative of the outcomes expected from a specific and potent Atg4B inhibitor.

Introduction to Atg4B and its Role in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis. A key family of proteins in this process is the Autophagy-related (Atg) proteins. Atg4B is a cysteine protease that plays a critical dual role in the lifecycle of microtubule-associated protein 1 light chain 3 (LC3), a hallmark protein of autophagosomes.

Firstly, Atg4B is responsible for the initial proteolytic processing of pro-LC3 into its cytosolic form, LC3-I, exposing a C-terminal glycine residue. This priming step is essential for the subsequent conjugation of LC3-I to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the burgeoning autophagosomal membrane. Secondly, Atg4B delipidates LC3-II from the outer autophagosomal membrane, recycling LC3-I back into the cytosol for subsequent rounds of autophagosome formation. Given its central role, Atg4B has emerged as a significant target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer.[1][2]

S130 is a small molecule inhibitor identified through in silico screening that has been shown to potently and specifically inhibit the proteolytic activity of Atg4B.[1][3] This guide will explore the quantitative impact, mechanism of action, and experimental characterization of S130's effect on autophagic vesicle formation.

Quantitative Data for the Atg4B Inhibitor S130

The inhibitory potency and binding characteristics of S130 have been quantified through various biochemical and cellular assays. This data is crucial for understanding its efficacy and specificity.

| Parameter | Value | Assay Method | Target | Reference |

| IC50 | 3.24 µM | FRET Assay | Atg4B | [4] |

| IC50 | 7.11 µM | FRET Assay | Atg4A | [3] |

| Binding Affinity (Kd) | 4.00 µM | Surface Plasmon Resonance (SPR) | Wild-Type Atg4B | [3] |

| Binding Affinity (Kd) | 5.75 µM | Surface Plasmon Resonance (SPR) | Atg4B C74S Mutant | [3] |

| Cytotoxicity (IC50) | 16.1 µM | CCK8 Assay | HeLa Cells | [5] |

| Cytotoxicity (IC50) | 9.0 µM | CCK8 Assay | HCT116 Cells | [5] |

| Cytotoxicity (IC50) | 4.7 µM | CCK8 Assay | HL60 Cells | [5] |

Mechanism of Action of S130

S130 exerts its inhibitory effect on autophagy by directly binding to and suppressing the enzymatic activity of Atg4B.[1][3] Its primary mechanism of action is the attenuation of the delipidation of LC3-II from the autolysosomal membrane.[1][3] This inhibition of LC3-II deconjugation prevents the recycling of LC3-I back to the cytosol, leading to a disruption in the autophagic flux.[3] Consequently, treatment with S130 results in the accumulation of lipidated LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.[3][6] Notably, S130 does not affect the initial stages of autophagy, such as the formation of the phagophore, as evidenced by the unaltered formation of ULK1 and ATG16L1 puncta.[6] Instead, it leads to an accumulation of autolysosomes laden with lipidated LC3.[3] The sustained inhibition of autophagic flux by S130 can induce cellular stress and ultimately lead to apoptosis, particularly in cancer cells that are highly dependent on autophagy for survival.[1][5]

Experimental Protocols

The characterization of an Atg4B inhibitor like S130 involves a series of in vitro and cell-based assays to determine its potency, specificity, and cellular effects.

This assay quantitatively measures the enzymatic activity of Atg4B and its inhibition by compounds like S130.

-

Principle: A recombinant protein substrate, such as FRET-GABARAPL2, is designed with a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate by Atg4B separates the FRET pair, leading to a measurable change in fluorescence.

-

Methodology:

-

Recombinant human Atg4B protein is purified.

-

The FRET-GABARAPL2 substrate is synthesized and purified.

-

Atg4B (e.g., 0.75 µg/ml) is pre-incubated with varying concentrations of S130 for 30 minutes at 37°C in an appropriate reaction buffer.

-

The FRET-GABARAPL2 substrate is added to the reaction mixture and incubated for another 30 minutes at 37°C.

-

The reaction can be stopped, and the cleavage products analyzed by SDS-PAGE and Coomassie blue staining, or the change in fluorescence can be monitored in real-time using a plate reader.[3]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

This method assesses the impact of the inhibitor on the autophagic process within cells by measuring the levels of key autophagy-related proteins.

-

Principle: Inhibition of Atg4B leads to the accumulation of LC3-II and the autophagy receptor p62/SQSTM1, which is normally degraded during autophagy. These changes can be detected by immunoblotting.

-

Methodology:

-

Culture cells (e.g., HeLa cells) to an appropriate confluency.

-

Treat the cells with varying concentrations of S130 (e.g., 0-20 µM) for a specified time (e.g., 6 hours). A control group with a vehicle (e.g., DMSO) is included. To measure autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1.[6]

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or tubulin).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the ratio of LC3-II to the loading control and the levels of p62.[3][6]

-

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.

-

Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. A blockage in autophagic flux, as caused by S130, leads to an accumulation of yellow puncta (autophagosomes/autolysosomes with impaired degradation).

-

Methodology:

-

Transfect cells (e.g., HEK293A cells) with the mRFP-GFP-LC3 plasmid.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the cells with S130 (e.g., 10 µM) for a specified time (e.g., 6 hours). Include positive (e.g., rapamycin) and negative (e.g., vehicle) controls.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a confocal fluorescence microscope, capturing images in the GFP, mRFP, and DAPI channels.

-

Quantify the number of yellow (GFP+/mRFP+) and red-only (GFP-/mRFP+) puncta per cell to assess autophagic flux.[3]

-

Mandatory Visualizations

Caption: Core autophagy signaling pathway highlighting the dual roles of Atg4B.

References

- 1. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Understanding Atg4B-IN-2: A Technical Guide to Ki and IC50 Values

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitor Atg4B-IN-2, with a specific focus on its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values against Autophagy Related 4B Cysteine Peptidase (Atg4B). This document details the quantitative data, the experimental methodologies for their determination, and the broader context of the Atg4B signaling pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary target, Atg4B, and a known off-target, PLA2, is summarized below. These values are crucial for assessing the inhibitor's efficacy and selectivity.

| Inhibitor | Target | Parameter | Value (μM) |

| This compound | Atg4B | Ki | 3.1 |

| This compound | Atg4B | IC50 | 11 |

| This compound | PLA2 | IC50 | 3.5 |

Note: The data presented is based on publicly available information. The primary source for these values is attributed to the research by Kudo Y, et al. in their 2022 publication in the Journal of Medicinal Chemistry.

Atg4B Signaling Pathway in Autophagy

Atg4B is a key cysteine protease that plays a critical role in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. Atg4B is responsible for two crucial steps involving the microtubule-associated protein 1A/1B-light chain 3 (LC3): the priming of pro-LC3 and the recycling of LC3-II.

Experimental Protocols

The determination of Ki and IC50 values for an inhibitor like this compound involves a series of biochemical assays. While the specific details of the protocol used for this compound are proprietary to the original researchers, a general methodology based on established practices for Atg4B inhibitor characterization is outlined below.

Recombinant Atg4B Expression and Purification

-

Objective: To produce pure and active Atg4B enzyme for in vitro assays.

-

Methodology:

-

The human Atg4B gene is cloned into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His-tag).

-

The vector is transformed into a suitable expression host, typically E. coli BL21(DE3).

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cells are harvested, lysed, and the recombinant Atg4B is purified from the lysate using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).

-

The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

-

In Vitro Atg4B Enzymatic Assay for IC50 Determination

-

Objective: To determine the concentration of this compound that inhibits 50% of Atg4B's enzymatic activity.

-

Common Assay Principle (FRET-based):

-

A synthetic peptide substrate containing the Atg4B cleavage site is labeled with a FRET (Förster Resonance Energy Transfer) pair (a fluorophore and a quencher).

-

In the uncleaved state, the proximity of the quencher to the fluorophore results in low fluorescence.

-

Upon cleavage by Atg4B, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

-

Methodology:

-

The assay is performed in a microplate format.

-

A fixed concentration of recombinant Atg4B is pre-incubated with a serial dilution of this compound for a defined period.

-

The enzymatic reaction is initiated by the addition of the FRET-based substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Determination

-

Objective: To determine the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.

-

Methodology (Enzyme Kinetics):

-

The in vitro enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor (this compound).

-

The initial reaction velocities are measured for each condition.

-

The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

-

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined from the pattern of the plots.

-

The Ki is calculated from the replots of the slopes or y-intercepts of the primary plots against the inhibitor concentration.

-

Experimental Workflow

The overall workflow for the characterization of an Atg4B inhibitor from initial screening to the determination of its key inhibitory parameters is depicted below.

Atg4B-IN-2: A Novel Autophagy Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide on the Function and Preclinical Efficacy of Atg4B-IN-2 in Castration-Resistant Prostate Cancer (CRPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), in the context of castration-resistant prostate cancer (CRPC). The development of resistance to androgen receptor (AR)-targeted therapies, such as abiraterone and enzalutamide, is a major clinical challenge in CRPC. Emerging evidence suggests that cytoprotective autophagy is a key resistance mechanism. This compound, also known as compound 21f, has been identified as a promising therapeutic agent that can overcome this resistance by inhibiting autophagy and enhancing the efficacy of anti-CRPC drugs.

Core Mechanism of Action

Atg4B is a crucial cysteine protease that plays a dual role in the autophagy pathway. It is responsible for the initial processing of pro-LC3 (microtubule-associated protein 1A/1B-light chain 3) to its cytosolic form, LC3-I, and for the subsequent deconjugation of LC3-II from the autophagosomal membrane, allowing for LC3 recycling. Both of these steps are essential for the formation and maturation of autophagosomes.

This compound acts as a competitive inhibitor of Atg4B, blocking its proteolytic activity. By inhibiting Atg4B, this compound disrupts the autophagy process, leading to an accumulation of unprocessed pro-LC3 and a reduction in the formation of mature autophagosomes. This inhibition of autophagy sensitizes CRPC cells to the pro-apoptotic effects of anti-androgen therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity and efficacy of this compound.

| Parameter | Value | Assay | Reference |

| Atg4B Inhibition | |||

| Kᵢ | 3.1 µM | In vitro LC3-GST cleavage assay | [1] |

| IC₅₀ (Atg4B) | 11 µM | In vitro enzymatic assay | [1] |

| IC₅₀ (PLA₂) | 3.5 µM | In vitro enzymatic assay | [1] |

| Cellular Effects in LNCaP Cells | |||

| Autophagy Inhibition (1 µM) | Moderate decrease in autophagic vesicles | Immunofluorescence | [1] |

| Autophagy Inhibition (5 µM) | Almost complete inhibition of autophagy | Immunofluorescence | [1] |

| p62 Expression (1-10 µM) | Dose-dependent restoration in amino acid-starved cells | Western Blot | [1] |

Table 1: In Vitro Inhibitory Activity and Cellular Effects of this compound.

| Cell Line | Treatment | Effect | Assay | Reference |

| LNCaP | This compound (5 µM) + Abiraterone | Significantly augments apoptotic cell death | Western Blot (Cleaved PARP, Cleaved Caspase-9) | [1] |

| LNCaP | This compound (5 µM) + Enzalutamide | Significantly augments apoptotic cell death | Western Blot (Cleaved PARP, Cleaved Caspase-9) | [1] |

Table 2: Synergistic Effects of this compound with Anti-CRPC Drugs.

Signaling Pathways

The development of CRPC is heavily reliant on the reactivation of the androgen receptor (AR) signaling pathway. AR signaling has been shown to transcriptionally upregulate key autophagy genes, including ATG4B, to promote cancer cell survival.[2] When CRPC cells are treated with AR inhibitors like abiraterone or enzalutamide, they can induce a state of cytoprotective autophagy as a survival mechanism.

By inhibiting Atg4B, this compound disrupts this survival pathway. The blockage of autophagy leads to an accumulation of cellular stress and defective organelles, ultimately tipping the balance towards programmed cell death (apoptosis). This is evidenced by the increased cleavage of PARP and caspase-9, key markers of the apoptotic cascade, when this compound is used in combination with anti-CRPC drugs.

Figure 1: Signaling pathway of this compound in CRPC.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Atg4B Cleavage Assay (LC3-GST)

This assay measures the enzymatic activity of Atg4B by monitoring the cleavage of a fusion protein substrate, LC3-GST.

-

Reagents:

-

Recombinant human Atg4B protein

-

LC3-GST fusion protein substrate

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE loading buffer

-

-

Procedure:

-

Prepare a reaction mixture containing Atg4B protein and assay buffer.

-

Add this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the LC3-GST substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the cleavage products (GST and LC3-I) by SDS-PAGE followed by Coomassie Brilliant Blue staining or western blotting using an anti-GST antibody.

-

Quantify the band intensities to determine the percentage of inhibition.

-

Figure 2: Workflow for the in vitro Atg4B cleavage assay.

Cell Viability Assay

This assay determines the effect of this compound, alone or in combination with anti-CRPC drugs, on the proliferation of CRPC cells.

-

Cell Lines: LNCaP, C4-2B, or other relevant CRPC cell lines.

-

Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Abiraterone or Enzalutamide

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, abiraterone/enzalutamide, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

-

Western Blot Analysis for Apoptosis Markers

This method is used to detect the levels of key apoptosis-related proteins.

-

Cell Treatment and Lysis:

-

Treat CRPC cells with this compound and/or anti-CRPC drugs as described for the cell viability assay.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities relative to the loading control.

-

Conclusion

This compound represents a promising new strategy for the treatment of castration-resistant prostate cancer. By specifically targeting the cytoprotective autophagy pathway, this compound can resensitize CRPC cells to standard-of-care androgen receptor inhibitors. The preclinical data strongly support its potential as an adjuvant therapy to enhance the efficacy of existing treatments and overcome drug resistance. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the role of this compound and the broader implications of autophagy inhibition in CRPC.

References

The Tipping Point of Cellular Recycling: A Technical Guide to the Therapeutic Potential of Atg4B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Autophagy, the body's intrinsic cellular recycling system, is a tightly regulated catabolic process essential for maintaining homeostasis. It allows cells to degrade and reuse unwanted or dysfunctional components, a critical function for survival under stress. However, in numerous pathological states, particularly cancer, this survival mechanism can be co-opted by diseased cells to sustain their growth and resist therapy. At the heart of this process lies Autophagy-related protein 4B (Atg4B), a cysteine protease that acts as a master regulator of autophagosome formation. Its pivotal role has spotlighted Atg4B as a high-value target for therapeutic intervention. This guide explores the mechanism of Atg4B, the rationale for its inhibition, and the emerging landscape of small molecule inhibitors poised to translate this knowledge into novel treatments.

The Central Role of Atg4B in the Autophagy Machinery

Autophagy commences with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The biogenesis of this vesicle relies on two ubiquitin-like conjugation systems, one of which is the lipidation of microtubule-associated protein 1 light chain 3 (LC3) family proteins. Atg4B plays an indispensable dual role in this process:

-

Priming (Proteolytic Cleavage): Atg4B first cleaves the precursor form, pro-LC3, to expose a C-terminal glycine residue, generating the cytosolic LC3-I form. This is the rate-limiting step for LC3 processing.[1][2]

-

Recycling (Deconjugation): Following autophagosome formation and its fusion with the lysosome, Atg4B delipidates LC3-II (the lipid-conjugated form) from the membrane, recycling LC3 back to the cytosol for subsequent rounds of autophagy.[2]

Given that Atg4B is the most proteolytically active of the four human Atg4 homologs and is essential for processing LC3, its inhibition offers a precise and effective strategy to halt the autophagic flux required by cancer cells for survival.[3][4]

Therapeutic Rationale: Targeting a Linchpin of Tumor Survival

Tumor cells often exist in a state of metabolic stress due to rapid proliferation and a harsh microenvironment. They upregulate autophagy to survive these conditions, making them particularly dependent on this pathway.[3] Inhibition of Atg4B disrupts this survival mechanism, leading to "autophagy stress" and subsequent cell death.[5] This strategy has shown promise across a range of cancers:

-

Colorectal Cancer: Atg4B expression is significantly increased in colorectal cancer cells. Inhibition of Atg4B arrests cancer cell growth and induces cell death.[5]

-

Prostate Cancer: Atg4B is an androgen receptor-responsive gene, and its knockdown in prostate cancer cells leads to increased apoptosis.[6]

-

Breast Cancer: HER2-positive breast cancer cells show elevated Atg4B expression and require it for survival under stress. Combining Atg4B knockdown with the HER2 inhibitor trastuzumab results in a strong reduction in cell viability.[6]

-

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC), which is highly dependent on autophagy, is particularly vulnerable to Atg4B inhibition.[6]

-

Glioblastoma (GBM): Targeting the MST4-Atg4B signaling axis enhances the anti-tumor effects of radiotherapy in GBM models.[7]

-

Osteosarcoma: The Atg4B antagonist NSC185058 was shown to suppress tumor development in mouse models of osteosarcoma.[8]

Beyond oncology, dysregulated autophagy is implicated in neurodegenerative diseases. While the context is different—often requiring the enhancement of autophagic clearance—the central role of Atg4B makes it a key protein of interest. For instance, modulating Atg4B-dependent autophagic flux has been shown to influence the progression of Huntington's Disease.[9]

Quantitative Profile of Key Atg4B Inhibitors

The search for potent and specific Atg4B inhibitors has yielded several promising chemical scaffolds. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), determined through various enzymatic assays.

| Inhibitor | Chemical Class | IC50 / Ki | Assay Type | Reference |

| S130 | Small Molecule | IC50: 3.24 µM | FRET Assay | [10] |

| NSC185058 | Aminopyridine | IC50: >100 µM | in vitro enzymatic | [11] |

| Compound 7 (MJO445) | NSC185058 Derivative | IC50: 12.7 µM | in vitro enzymatic | [12] |

| Compound 21f | Compound 17 Derivative | Ki: 3.1 µM | Enzymatic Assay | [13] |

| Aurin Tricarboxylic Acid | Polyphenolic | IC50: 4.4 µM | FRET Assay | [6] |

| Hypericin | Naphthodianthrone | IC50: 57 µM | FRET Assay | [6] |

| Ebselen | Organoselenium | IC50: 189 nM | FRET Assay | [14] |

| LV-320 | Styrylquinoline | N/A | Biochemical Assay | [14] |

Key Experimental Protocols

Validating the efficacy of Atg4B inhibitors requires robust and reproducible assays. Below are detailed methodologies for two cornerstone experiments: an in vitro enzymatic assay and a cell-based autophagic flux assay.

In Vitro Atg4B Cleavage Assay (Gel-Based)

This assay directly measures the enzymatic activity of recombinant Atg4B by quantifying its ability to cleave a substrate. A common substrate is a fusion protein of LC3 and Glutathione S-transferase (LC3-GST).

Objective: To determine the direct inhibitory effect of a compound on Atg4B's proteolytic activity.

Materials:

-

Recombinant human Atg4B protein.

-

Recombinant LC3B-GST substrate protein.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

SDS-PAGE gels (e.g., 12% polyacrylamide).

-

Coomassie Brilliant Blue stain or antibodies for Western Blot (anti-GST).

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.

-

Inhibitor Pre-incubation: Add the test compound (e.g., at a final concentration of 10 µM) or DMSO (vehicle control) to purified Atg4B protein (e.g., 0.1 µg). Incubate at 37°C for 30 minutes to allow for binding.[4]

-

Initiate Reaction: Add the LC3B-GST substrate (e.g., 5 µg) to the mixture to initiate the cleavage reaction. The total reaction volume is typically 20-50 µL.[4][15]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding 5X SDS-PAGE loading buffer.

-

Analysis: Boil the samples for 5 minutes and resolve the proteins using SDS-PAGE.

-

Quantification: Visualize the protein bands by Coomassie staining. The cleavage of LC3B-GST will result in two bands: cleaved GST and LC3B. Quantify the band intensities using densitometry. The percentage of inhibition is calculated relative to the vehicle control.[16]

References

- 1. Involvement of acetylation of ATG4B in controlling autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atg4b-Dependent Autophagic Flux Alleviates Huntington’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Inhibitor screening and enzymatic activity determination for autophagy target Atg4B using a gel electrophoresis-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Atg4B-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atg4B-IN-2 is a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), a key enzyme in the autophagy pathway.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. Atg4B plays a crucial role in the maturation of autophagosomes by processing (cleaving) the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor, pro-LC3, to its cytosolic form, LC3-I. LC3-I is subsequently conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membrane. Atg4B also possesses delipidation activity, reversing the LC3-II formation. By inhibiting Atg4B, this compound disrupts these processes, leading to the inhibition of autophagy. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on autophagy and cellular processes.

Data Presentation

This compound Activity and Recommended Concentrations

| Parameter | Value | Species/System | Reference |

| Ki (Atg4B) | 3.1 μM | N/A | [1] |

| IC50 (Atg4B) | 11 μM | N/A | [1] |

| IC50 (PLA2) | 3.5 μM | N/A | [1] |

| Effective Concentration (in cells) | 1-10 μM | Prostate Cancer Cells | [1] |

| Treatment Duration | 2 hours | Prostate Cancer Cells | [1] |

Signaling Pathway and Experimental Workflow

Atg4B's Role in Autophagy and Inhibition by this compound

Caption: Mechanism of Atg4B in LC3 processing and its inhibition by this compound.

General Experimental Workflow for Studying this compound Effects

Caption: A generalized workflow for investigating the cellular effects of this compound.

Experimental Protocols

Protocol 1: Assessment of Autophagy Inhibition by Western Blotting

This protocol details the use of Western blotting to measure the levels of key autophagy markers, LC3 and p62/SQSTM1, following treatment with this compound. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Materials:

-

Cell line of interest (e.g., prostate cancer cell lines, HeLa, HEK293)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Amino acid-free medium (for autophagy induction, optional)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment:

-

Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 1, 5, 10 μM).

-

Aspirate the old medium and add the medium containing this compound or vehicle control (DMSO).

-

Incubate for the desired duration (e.g., 2 hours).

-

-

Autophagy Induction (Optional):

-

To study the effect of this compound on induced autophagy, replace the treatment medium with amino acid-free medium for 1-2 hours before harvesting.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.

Protocol 2: Visualization of Autophagosome Accumulation by Immunofluorescence

This protocol describes the use of immunofluorescence to visualize the formation of LC3 puncta, which represent autophagosomes. Inhibition of Atg4B is expected to modulate the number and size of these puncta.

Materials:

-

Cells grown on glass coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Block the cells with blocking solution for 30-60 minutes at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

-

Image Analysis: Capture images and quantify the number and intensity of LC3 puncta per cell using image analysis software.

Protocol 3: Cell Viability and Apoptosis Assays

This protocol outlines methods to assess the impact of this compound on cell viability and its potential to induce apoptosis, particularly in cancer cell lines.

Materials:

-

Cells seeded in 96-well plates

-

This compound

-

MTT or CCK-8 reagent for viability assay

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure for Cell Viability Assay (MTT/CCK-8):

-

Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired time (e.g., 24, 48, 72 hours).

-

Assay:

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Procedure for Apoptosis Assay (Annexin V/PI Staining):

-

Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI according to the kit's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Concluding Remarks

This compound serves as a valuable tool for investigating the role of autophagy in various cellular contexts. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the specific effects of Atg4B inhibition. It is recommended to optimize concentrations and treatment times for each specific cell line and experimental condition. As this compound also shows inhibitory activity against PLA2, appropriate controls should be included to discern the specific effects of Atg4B inhibition.[1]

References

Application Notes and Protocols for Atg4B-IN-2: An Inhibitor of Autophagy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Atg4B-IN-2, a competitive inhibitor of the cysteine protease Atg4B, to induce autophagy inhibition in experimental settings. This document outlines the mechanism of action, provides quantitative data, and offers step-by-step procedures for both in vitro enzymatic assays and cell-based autophagy inhibition studies.

Mechanism of Action

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. A key step in autophagy is the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) by Atg4B. Atg4B cleaves pro-LC3 to its cytosolic form, LC3-I, which is subsequently lipidated to form LC3-II, a marker of autophagosomes. This compound inhibits this crucial cleavage step, thereby preventing the formation of autophagosomes and blocking the autophagic flux.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.

| Parameter | Value | Notes |

| Atg4B Inhibition (K_i) | 3.1 μM | Competitive inhibitor.[1][2][3] |

| Atg4B Inhibition (IC_50) | 11 μM | [1][2][3] |

| PLA2 Inhibition (IC_50) | 3.5 μM | Possesses off-target activity against phospholipase A2.[1][2] |

| CAS Number | 2765008-88-4 | [4][5][6][7] |

| Molecular Formula | C₂₁H₃₀O₃ | [4][5] |

| Molecular Weight | 330.46 g/mol | [4][5] |

Signaling Pathway of Atg4B in Autophagy

The following diagram illustrates the role of Atg4B in the autophagy pathway and the point of inhibition by this compound.

Caption: Atg4B's role in pro-LC3 cleavage and its inhibition by this compound.

Experimental Protocols

In Vitro Atg4B Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of Atg4B and assess the inhibitory effect of this compound.

Workflow Diagram:

Caption: Workflow for the in vitro FRET-based Atg4B inhibition assay.

Materials:

-

Recombinant human Atg4B enzyme

-

FRET-based Atg4B substrate (e.g., a peptide sequence from LC3 flanked by a FRET pair)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the recombinant Atg4B enzyme and FRET substrate in Assay Buffer to desired working concentrations.

-

-

Assay Setup:

-

Add 2 µL of a serial dilution of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

-

Add 48 µL of the diluted Atg4B enzyme solution to each well.

-

Incubate at 37°C for 30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for at least 30 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Autophagy Inhibition Assay

This protocol details the assessment of autophagy inhibition by this compound in a cellular context by monitoring the levels of LC3-II and p62/SQSTM1 via Western blotting.

Workflow Diagram:

Caption: Workflow for the cell-based autophagy inhibition assay using Western blot.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Autophagy inducer (e.g., rapamycin, starvation medium)

-

Lysosomal inhibitor (e.g., bafilomycin A1, chloroquine)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 2 hours).[4][5]

-

Include appropriate controls: vehicle (DMSO), positive control for autophagy induction (e.g., rapamycin), and a lysosomal inhibitor to assess autophagic flux.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-II, p62, and the loading control.

-

Analyze the LC3-II/loading control ratio and the p62/loading control ratio to determine the effect of this compound on autophagy. An accumulation of p62 and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.

-